molecular formula C19H20N4O3 B6487946 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 1286697-84-4

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B6487946
CAS No.: 1286697-84-4
M. Wt: 352.4 g/mol
InChI Key: NJTOVCGWPNCPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15354051 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival . It plays a crucial role in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This inhibition is effective against both the wild-type RET protein and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, the compound disrupts several key biochemical pathways involved in cell growth and survival . This includes pathways that control cell proliferation, differentiation, and apoptosis . The disruption of these pathways leads to a reduction in tumor growth and survival .

Pharmacokinetics

The compound has good solubility in DMSO, suggesting it may have good bioavailability . It is insoluble in water, which could limit its absorption and distribution . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would need to be further studied to fully understand its potential as a therapeutic agent .

Result of Action

The compound’s inhibition of RET leads to a reduction in tumor growth and survival . In vitro studies have shown that it can effectively inhibit the growth of cancer cells driven by various RET mutations and fusions .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other proteins or compounds that interact with RET, the pH and temperature of the environment, and the presence of metabolic enzymes that could metabolize the compound

Properties

IUPAC Name

3-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(16-14-15-4-1-2-5-17(15)26-19(16)25)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTOVCGWPNCPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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